molecular formula C4H6N2O B1355365 3-Methylisoxazol-4-amine CAS No. 354795-62-3

3-Methylisoxazol-4-amine

Cat. No. B1355365
CAS RN: 354795-62-3
M. Wt: 98.1 g/mol
InChI Key: BNOWDJRGXLVJHD-UHFFFAOYSA-N
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Description

3-Methylisoxazol-4-amine is a heterocyclic organic compound . It has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-Methylisoxazol-4-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . An improved protocol for the synthesis of isoxazolone derivatives involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of 3-Methylisoxazol-4-amine can be viewed using Java or Javascript . It is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

3-Methylisoxazol-5-amine has been used in heterocyclizations with aromatic aldehydes, pyruvic acid, and its derivatives .


Physical And Chemical Properties Analysis

3-Methylisoxazol-4-amine has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol . It is a heterocyclic organic compound .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-Methylisoxazol-4-amine,” focusing on six unique applications. Each field is given a separate and detailed section with a clear and descriptive heading.

Pharmaceutical Research

3-Methylisoxazol-4-amine has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . It is used in the synthesis of novel compounds through green chemistry approaches .

Chemical Synthesis

This compound is utilized in the synthesis of various heterocyclic compounds, such as furanones, pyrrolones , and naphtho[1,2-e][1,3]oxazines . These syntheses often involve multi-component reactions and can lead to compounds with potential applications like mosquito larvicidal activity .

Environmental Science

In environmental science, 3-Methylisoxazol-4-amine is an intermediate in the biodegradation process of certain pharmaceuticals like sulfamethoxazole by bacteria such as Pseudomonas psychrophila .

Mechanism of Action

While the specific mechanism of action for 3-Methylisoxazol-4-amine is not mentioned in the search results, isoxazole derivatives are commonly found in many commercially available drugs and bind to biological targets based on their chemical diversity .

Safety and Hazards

3-Methylisoxazol-4-amine may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant importance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis, including 3-Methylisoxazol-4-amine .

properties

IUPAC Name

3-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWDJRGXLVJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549980
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazol-4-amine

CAS RN

354795-62-3
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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